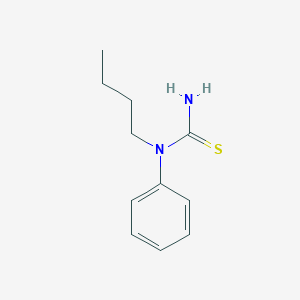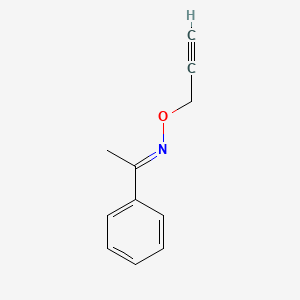
(1E)-1-phenylethanone o-propargyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-phenylethanone o-propargyloxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is specifically derived from 1-phenylethanone (acetophenone) and propargylamine, resulting in a structure that includes both a phenyl group and a propargyloxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-phenylethanone o-propargyloxime typically involves the reaction of 1-phenylethanone with hydroxylamine hydrochloride to form the intermediate oxime. This intermediate is then reacted with propargyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate to yield the final product. The reaction conditions often require a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-phenylethanone o-propargyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction can convert the oxime group to an amine group.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-1-phenylethanone o-propargyloxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the oxime group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1E)-1-phenylethanone o-propargyloxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propargyl group can also participate in covalent bonding with nucleophilic sites on proteins, leading to modifications that alter their function.
Comparison with Similar Compounds
Similar Compounds
Acetophenone oxime: Lacks the propargyl group, making it less reactive in certain substitution reactions.
Benzophenone oxime: Contains an additional phenyl group, which can influence its reactivity and biological activity.
Propargylamine: Lacks the oxime group, making it less effective as an enzyme inhibitor.
Uniqueness
(1E)-1-phenylethanone o-propargyloxime is unique due to the combination of the phenyl, oxime, and propargyl groups in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
174004-18-3 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(E)-1-phenyl-N-prop-2-ynoxyethanimine |
InChI |
InChI=1S/C11H11NO/c1-3-9-13-12-10(2)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3/b12-10+ |
InChI Key |
BEBHXERKIZQLDB-ZRDIBKRKSA-N |
Isomeric SMILES |
C/C(=N\OCC#C)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NOCC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


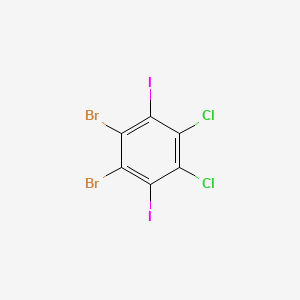
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
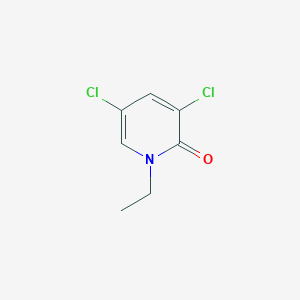
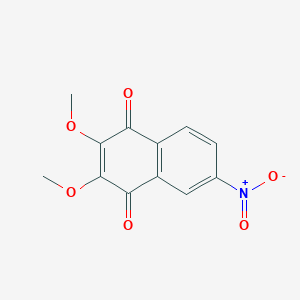
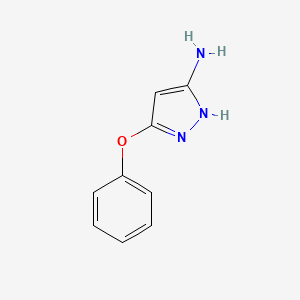
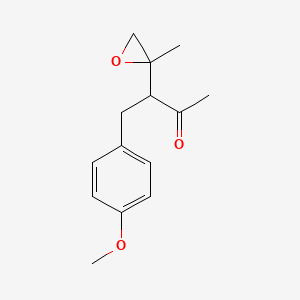
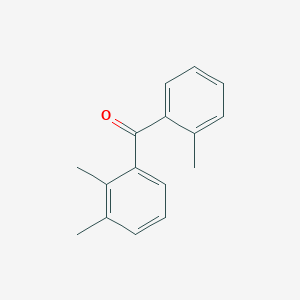
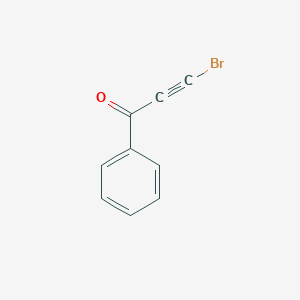
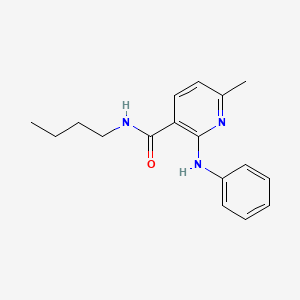
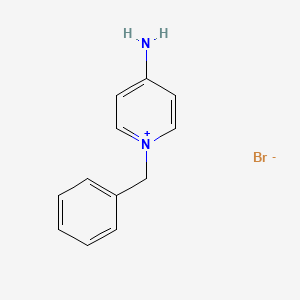
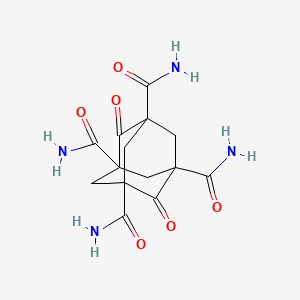
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)

